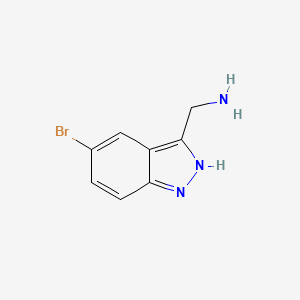

(5-bromo-1H-indazol-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2H-indazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFIKCLHAXJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657109 | |

| Record name | 1-(5-Bromo-2H-indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-37-4 | |

| Record name | 5-Bromo-1H-indazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2H-indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (5-bromo-1H-indazol-3-yl)methanamine from 5-bromo-2-fluorobenzonitrile

Abstract

This technical guide provides a detailed, three-step synthetic pathway for the preparation of (5-bromo-1H-indazol-3-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry, starting from the commercially available 5-bromo-2-fluorobenzonitrile. The synthesis leverages a robust and scalable sequence of reactions: (1) formation of the indazole core via nucleophilic aromatic substitution and cyclization to yield 5-bromo-1H-indazol-3-amine; (2) conversion of the 3-amino group to a 3-carbonitrile via a Sandmeyer reaction; and (3) subsequent reduction of the nitrile to the target primary amine. This guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, mechanistic diagrams, and a comparative analysis of reduction methodologies, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, serving as a bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutically active agents. The functionalized methanamine derivative, this compound, represents a key intermediate for introducing the indazole motif into larger molecules. The C5-bromo substituent provides a crucial synthetic handle for further diversification through metal-catalyzed cross-coupling reactions, while the 3-methanamine group allows for amide bond formation, alkylation, and other nucleophilic transformations. This versatility makes it an attractive building block for constructing libraries of potential drug candidates.

Strategic Overview: A Three-Step Approach

The synthesis of this compound from 5-bromo-2-fluorobenzonitrile is most effectively achieved through a logical three-step sequence. This strategy ensures high yields and purity by systematically building the target molecule through stable, well-characterized intermediates.

Figure 1: Overall synthetic workflow from the starting material to the final product.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

The foundational step involves the construction of the indazole heterocycle. This is achieved by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbon bearing the fluorine atom. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group ortho to it. This SNAr reaction is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, yielding the 3-aminoindazole product.[2][3]

Figure 2: Mechanism of 5-bromo-1H-indazol-3-amine formation.

Experimental Protocol

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80% solution or higher)

-

n-Butanol or Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

-

Add n-butanol or ethanol as the solvent (approx. 5-10 mL per gram of starting material).

-

Add hydrazine hydrate (10-20 eq) to the mixture. The large excess drives the reaction to completion.

-

Heat the reaction mixture to reflux (approx. 95-110 °C, depending on the solvent) and maintain for 4-16 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate has formed, it can be isolated by filtration. If not, dilute the mixture with ethyl acetate and wash with water to remove excess hydrazine and other water-soluble impurities.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by trituration with methanol or recrystallization to afford pure 5-bromo-1H-indazol-3-amine.[4]

Data and Expert Insights

| Reagent | M.W. ( g/mol ) | Eq. |

| 5-bromo-2-fluorobenzonitrile | 200.01 | 1.0 |

| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 10-20 |

| Typical Yield: | >90% |

Causality Behind Choices:

-

Solvent: Higher boiling point solvents like n-butanol can accelerate the reaction compared to ethanol.[2]

-

Excess Hydrazine: A large excess of hydrazine hydrate is crucial. It acts as both the reactant and, to some extent, a base, ensuring the complete consumption of the starting material and minimizing side reactions.

-

Workup: The choice between direct filtration and extractive workup depends on the reaction's cleanliness and the product's solubility. The product is a solid with moderate polarity.[5]

Step 2: Synthesis of 5-bromo-1H-indazole-3-carbonitrile (Sandmeyer Reaction)

The conversion of the 3-amino group to a nitrile is a classic transformation achieved via the Sandmeyer reaction. This involves two critical stages: the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Mechanistic Rationale

The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. The subsequent introduction of copper(I) cyanide facilitates the substitution of the diazonio group (-N₂⁺) with a cyanide ion (-CN). The diazonium group is an excellent leaving group, as it departs as dinitrogen gas (N₂), a thermodynamically very stable molecule, driving the reaction forward.

Figure 3: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol

Materials:

-

5-bromo-1H-indazol-3-amine

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water, Ice

Procedure:

-

Diazotization: Dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) in an aqueous solution of HCl or H₂SO₄ in a flask and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.

-

Cyanation: In a separate flask, prepare a solution of CuCN and NaCN (or KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cold copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data and Expert Insights

| Reagent | M.W. ( g/mol ) | Eq. |

| 5-bromo-1H-indazol-3-amine | 212.05 | 1.0 |

| Sodium nitrite | 69.00 | 1.0-1.1 |

| Copper(I) cyanide | 89.56 | 1.1-1.3 |

| Typical Yield: | 60-80% |

Causality Behind Choices:

-

Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical. At higher temperatures, the diazonium salt can decompose, leading to side products and reduced yields.

-

Safety: The Sandmeyer reaction involves highly toxic cyanide salts (CuCN, NaCN). All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be quenched with bleach to destroy any residual cyanide before disposal.

-

Intermediate: The resulting 5-bromo-1H-indazole-3-carbonitrile is a key intermediate for various therapeutic compounds.[6]

Step 3: Reduction of 5-bromo-1H-indazole-3-carbonitrile

The final step is the reduction of the nitrile functional group to a primary amine. This is a common transformation with several reliable methods available, primarily using metal hydrides or catalytic hydrogenation.[7]

Mechanistic Rationale

-

Metal Hydride Reduction (e.g., LiAlH₄): The reduction with lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon. This is followed by a second hydride attack on the resulting imine intermediate. An aqueous or acidic workup is then required to hydrolyze the metal-amine complexes and protonate the amine.[8]

-

Catalytic Hydrogenation (e.g., Raney Nickel): In this heterogeneous catalysis method, molecular hydrogen (H₂) is adsorbed onto the surface of a metal catalyst (like Raney Ni or Pd/C). The nitrile also coordinates to the metal surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, first forming an imine intermediate, which is then further reduced to the primary amine.[7][9]

Sources

- 1. Page loading... [guidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-1H-indazol-3-amine | 61272-71-7 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Physicochemical Properties of (5-bromo-1H-indazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of (5-bromo-1H-indazol-3-yl)methanamine, a key building block in contemporary drug discovery and organic synthesis. Recognizing the critical role that a molecule's physical and chemical characteristics play in its behavior, from reaction kinetics to biological activity, this document furnishes both predicted data and detailed experimental protocols for the empirical determination of these properties. The information herein is curated to empower researchers to make informed decisions in their experimental design and to provide a solid foundation for further investigation.

Introduction: The Significance of this compound

This compound is a substituted indazole derivative. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The presence of the bromine atom and the aminomethyl group offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Its utility is particularly noted in the development of kinase inhibitors and other targeted therapeutics. A thorough understanding of its physicochemical properties is therefore paramount for its effective application in research and development. This guide will delve into the structural and chemical properties that define the behavior of this compound.

Molecular Structure and Identifiers

A clear identification of the molecule is the first step in any scientific investigation. The structural representation and key identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.08 g/mol |

| CAS Number | 944903-03-9 |

| SMILES | NCc1nnc2cc(Br)ccc12 |

(Data for the free base)

The hydrochloride salt is also a common form of this compound:

| Identifier | Value |

| Name | This compound hydrochloride |

| Molecular Formula | C₈H₉BrClN₃ |

| Molecular Weight | 262.54 g/mol |

| CAS Number | 2436296-64-7 |

| SMILES | C1=CC2=NNC(=C2C=C1Br)CN.Cl[1] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico prediction tools provide valuable estimations of a molecule's physicochemical profile. The following properties for the free base form of this compound were predicted using the SwissADME web tool, a widely used platform in drug discovery for evaluating pharmacokinetic and physicochemical properties.[2][3][4][5][6]

| Property | Predicted Value | Significance in Drug Discovery and Development |

| Molecular Weight | 226.08 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |

| logP (octanol/water) | 1.75 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 54.74 Ų | Correlates with passive molecular transport through membranes and is a good indicator of oral bioavailability. |

| Water Solubility (logS) | -2.81 | Predicts the solubility in water, a critical factor for drug formulation and absorption. |

| pKa (most basic) | 8.24 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |

| Number of H-bond Acceptors | 3 | Influences solubility and binding to biological targets. |

| Number of H-bond Donors | 2 | Influences solubility and binding to biological targets. |

| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule, which can impact target binding. |

Note: These values are computational estimations and should be confirmed by experimental methods.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions.[7][8][9][10][11]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program: Set the instrument to heat from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Inert Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.

Aqueous Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[12][13][14][15][16] It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that no solid particles are carried over into the liquid phase.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve of the compound in the same buffer to accurately quantify the concentration in the saturated solution.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a precise method for this determination.[17][18][19][20][21]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Initial Acidification: Add a known excess of a standardized strong acid (e.g., HCl) to fully protonate the amine.

-

Titration: Titrate the solution with a standardized strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

-

pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa calculated accordingly.

Expected Spectral Properties

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns influenced by the bromine substituent. A characteristic singlet for the methylene (-CH₂-) protons and a broad singlet for the amine (-NH₂) protons, which may exchange with D₂O, are also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms attached to bromine and nitrogen will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and the indazole ring, C-H stretching of the aromatic and methylene groups, C=C and C=N stretching of the aromatic rings, and a C-Br stretching vibration at lower frequencies.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the aminomethyl group.

Synthesis Outline

A plausible synthetic route to this compound can be envisioned starting from a suitable substituted benzonitrile. A general approach involves the formation of the indazole ring followed by the introduction or modification of the aminomethyl group. One potential route could involve the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine to form 5-bromo-1H-indazol-3-amine, followed by a reduction of a suitable precursor to the methanamine.[22]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, offering both predicted values and detailed, actionable protocols for their experimental determination. By understanding and applying this knowledge, researchers can better utilize this versatile building block in the design and synthesis of novel compounds with desired biological activities and pharmaceutical properties. The combination of computational prediction and empirical verification outlined here represents a robust strategy in modern chemical research.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. Retrieved January 20, 2026, from [Link]

-

PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved January 20, 2026, from [Link]

-

Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. Retrieved January 20, 2026, from [Link]

-

SciSpace. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PubChem. (n.d.). (5-bromo-4-methyl-1H-indazol-3-yl)methanamine. Retrieved January 20, 2026, from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

- Vendor Information. (2026, January 5). This compound Hydrochloride.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 20, 2026, from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved January 20, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 20, 2026, from [Link]

-

regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 20, 2026, from [Link]

-

Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2025). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved January 20, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 20, 2026, from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 20, 2026, from [Link]

Sources

- 1. qcc.edu [qcc.edu]

- 2. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 5. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 6. youtube.com [youtube.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. qualitest.ae [qualitest.ae]

- 9. researchgate.net [researchgate.net]

- 10. tainstruments.com [tainstruments.com]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. enamine.net [enamine.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. scispace.com [scispace.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Mass Spectrometric Characterization of (5-bromo-1H-indazol-3-yl)methanamine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for the novel research compound, (5-bromo-1H-indazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside practical, field-proven experimental protocols.

Introduction

This compound is a heterocyclic amine containing a bromo-substituted indazole core. The indazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.[1] Accurate characterization of such molecules is paramount for their application in research and development. This guide provides a detailed interpretation of the expected NMR and MS data, based on the analysis of closely related structural analogs, to facilitate the identification and verification of this compound in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound dictates its unique spectroscopic fingerprint. The presence of aromatic protons on the indazole ring, a methylene group, and an amine group will give rise to characteristic signals in the ¹H NMR spectrum. Similarly, the distinct carbon environments will be distinguishable in the ¹³C NMR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including 5-bromo-1H-indazole and 5-bromo-1H-indazol-3-amine.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indazole) | ~13.0 | Singlet (broad) | - |

| H-4 | ~7.8 | Doublet | ~8.8 |

| H-6 | ~7.4 | Doublet of doublets | ~8.8, ~2.0 |

| H-7 | ~7.6 | Doublet | ~2.0 |

| CH₂ | ~4.0 | Singlet | - |

| NH₂ | ~2.5 (variable) | Singlet (broad) | - |

Disclaimer: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Interpretation:

-

The indazole NH proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature.

-

The aromatic protons on the benzene ring of the indazole will appear as a set of coupled signals. H-4 and H-6 will likely show ortho-coupling, while H-6 and H-7 will exhibit meta-coupling.

-

The methylene protons (CH₂) adjacent to the indazole ring are expected to appear as a singlet.

-

The amine (NH₂) protons will likely appear as a broad singlet, and their chemical shift can be highly variable depending on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~150 |

| C3a | ~122 |

| C4 | ~121 |

| C5 | ~115 |

| C6 | ~129 |

| C7 | ~112 |

| C7a | ~140 |

| CH₂ | ~40 |

Disclaimer: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Interpretation:

-

The carbon atoms of the indazole ring will resonate in the aromatic region (110-150 ppm).

-

The carbon atom bearing the bromine (C5) will be influenced by the halogen's electronegativity.

-

The methylene carbon (CH₂) will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectrum: For this compound (C₈H₈BrN₃), the expected exact mass is approximately 224.99 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment |

| 225/227 | [M]⁺ |

| 210/212 | [M - NH₂]⁺ |

| 196/198 | [M - CH₂NH₂]⁺ |

| 146 | [M - Br]⁺ |

| 117 | [C₇H₅N₂]⁺ |

digraph "fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="sans-serif", fontsize=10];M [label="[M]⁺˙\nm/z 225/227"]; F1 [label="[M - NH₂]⁺\nm/z 210/212"]; F2 [label="[M - CH₂NH₂]⁺\nm/z 196/198"]; F3 [label="[M - Br]⁺\nm/z 146"]; F4 [label="[C₇H₅N₂]⁺\nm/z 117"];

M -> F1 [label="- •NH₂"]; M -> F2 [label="- •CH₂NH₂"]; M -> F3 [label="- •Br"]; F2 -> F4 [label="- HCN"]; }

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. It is crucial to adapt these methods based on the specific instrumentation available.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect chemical shifts.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ (for ESI) or the molecular ion M⁺ (for EI).

-

Obtain high-resolution mass data to confirm the elemental composition.

-

Synthesis Outline

A common synthetic route to this compound involves the protection of the amine functionality, followed by reduction. A key intermediate is the Boc-protected derivative, tert-butyl (5-bromo-1H-indazol-3-yl)methylcarbamate.

Caption: General synthetic scheme.

The synthesis of the precursor, 5-bromo-1H-indazol-3-amine, can be achieved from 5-bromo-2-fluorobenzonitrile and hydrazine.[4]

Conclusion

This guide provides a foundational understanding of the key spectroscopic and mass spectrometric features of this compound. While the presented data is based on predictions from closely related analogs, it offers a robust framework for the characterization of this important research chemical. The provided experimental protocols serve as a starting point for researchers to obtain high-quality analytical data. As with any novel compound, it is recommended to perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structural assignment.

References

-

PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]

-

MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]

Sources

- 1. (5-bromo-4-methyl-1H-indazol-3-yl)methanamine | C9H10BrN3 | CID 177789562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1H-indazol-3-amine | 61272-71-7 [sigmaaldrich.com]

- 3. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of (5-bromo-1H-indazol-3-yl)methanamine in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount.[1][2][3] Solubility, in particular, stands as a critical gatekeeper to bioavailability, formulation feasibility, and ultimately, therapeutic efficacy.[1][2][4] This technical guide provides a comprehensive analysis of the solubility of (5-bromo-1H-indazol-3-yl)methanamine, a member of the pharmacologically significant indazole class of heterocyclic compounds.

Indazole derivatives are renowned for their diverse biological activities and are core scaffolds in numerous approved therapeutics.[5] The specific molecule, this compound, combines the indazole core with a basic methanamine group and a bromine substituent—a halogen atom known to modulate lipophilicity and introduce unique intermolecular interactions. A thorough understanding of its solubility behavior in various organic solvents is essential for chemists and formulation scientists working on synthesis, purification, crystallization, and the development of viable dosage forms.

This guide will deconstruct the molecular features of this compound to predict its solubility, outline the theoretical principles governing its dissolution, and provide a robust, field-proven experimental protocol for its quantitative determination.

Physicochemical and Structural Analysis

To understand the solubility of this compound, we must first analyze its molecular structure and the functional groups that dictate its interactions with solvent molecules.

Molecular Structure: C₈H₉BrN₄

Key Structural Features:

-

Indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. The secondary amine (-NH-) in the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms can also act as hydrogen bond acceptors.

-

Methanamine Group (-CH₂NH₂): A primary aliphatic amine attached to the C3 position of the indazole. This group is basic and contains two N-H bonds, making it a strong hydrogen bond donor.

-

Bromo Substituent (-Br): A halogen atom at the C5 position. The C-Br bond introduces polarity and, crucially, the bromine atom can act as a halogen bond donor .[6][7] This noncovalent interaction occurs between the electrophilic region on the halogen (known as a σ-hole) and a nucleophilic region on a solvent molecule.[6][7] The presence of halogen atoms typically increases a molecule's hydrophobicity and solubility in organic solvents.[8][9]

A related compound, (5-bromo-4-methyl-1H-indazol-3-yl)methanamine, has a calculated Topological Polar Surface Area (TPSA) of 54.7 Ų, suggesting moderate polarity.[10] The combination of hydrogen bonding capacity and the potential for halogen bonding makes the solubility profile of this molecule particularly sensitive to the choice of organic solvent.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the foundation for predicting solubility. Dissolution is favored when the intermolecular forces between the solute and solvent are comparable in strength to the solute-solute and solvent-solvent interactions. For this compound, the following interactions are key:

-

Hydrogen Bonding: The N-H groups of the indazole ring and the methanamine side chain can act as hydrogen bond donors. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, ethers, DMSO, acetone) are expected to be effective at solvating the molecule.

-

Halogen Bonding (X-Bonding): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond.[6] This allows it to form an attractive, directional interaction with electron-rich atoms (Lewis bases) such as the oxygen in ethers and carbonyls or the nitrogen in nitriles.[6][7] This interaction can significantly contribute to solubility in solvents that are good halogen bond acceptors.

-

Dipole-Dipole and van der Waals Forces: The polar C-Br and C-N bonds contribute to the molecule's overall dipole moment, allowing for interactions with other polar solvent molecules. The aromatic indazole core provides a large surface area for van der Waals (London dispersion) forces, which will be the primary mode of interaction with nonpolar solvents.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

Predictive Solubility Analysis

The interplay between the molecule's hydrogen-bonding capacity, its overall polarity, and the unique contribution of the bromine atom leads to the following solubility predictions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors. Can effectively solvate both the amine and indazole N-H groups. |

| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors and highly polar, capable of disrupting the crystal lattice. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Medium to High | Good hydrogen bond and halogen bond acceptors (via carbonyl/ether oxygen), but less polar than DMSO/DMF. |

| Polar Aprotic | Acetonitrile | Medium | Moderate polarity and a nitrogen lone pair that can act as an H-bond/X-bond acceptor, but generally a weaker solvent for polar molecules than oxygen-containing solvents. |

| Chlorinated | Dichloromethane (DCM) | Medium to Low | Moderately polar but lacks hydrogen bonding capabilities. Solvation relies on dipole-dipole and van der Waals forces. May show some interaction with the bromo group. |

| Aromatic | Toluene | Low | Nonpolar. Solvation is limited to weaker van der Waals interactions with the aromatic ring system. |

| Nonpolar Aliphatic | Heptane, Hexane | Insoluble | Incompatible intermolecular forces. Cannot overcome the strong hydrogen bonding and crystal lattice energy of the solute. |

Experimental Determination of Solubility

While predictions are valuable, quantitative experimental data is essential for development. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility and is highly recommended.[11][12][13]

Diagram of the Experimental Workflow

The following diagram outlines the key steps in the Shake-Flask method for determining equilibrium solubility.

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials & Equipment:

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps and PTFE septa

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Solutions (in triplicate for each solvent):

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical (e.g., 10-20 mg).

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to 25 °C (or desired temperature).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a minimum of 24 hours. Causality: This extended agitation time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[12] For some compounds, 48 or 72 hours may be necessary; this should be confirmed by taking measurements at sequential time points (e.g., 24h, 48h) until the concentration does not change significantly.

-

-

Sample Processing:

-

Remove vials from the shaker and let them stand at the same constant temperature for 1-2 hours to allow for sedimentation of the excess solid.

-

Alternatively, centrifuge the vials at the experimental temperature for 10-15 minutes to pellet the solid. Causality: Proper phase separation is essential to avoid aspirating solid particles, which would artificially inflate the measured concentration.[12]

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

-

Analysis:

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: Filtration removes any remaining microscopic particulates.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a pre-validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration in the original supernatant by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.

Table 2: Hypothetical Experimental Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 115.2 | 0.478 |

| Tetrahydrofuran (THF) | 88.5 | 0.367 |

| Acetonitrile | 45.3 | 0.188 |

| Dichloromethane | 12.1 | 0.050 |

| Toluene | 1.8 | 0.007 |

| Heptane | < 0.1 | < 0.0004 |

Interpretation: This data provides a quantitative basis for solvent selection.

-

For Synthesis/Purification: High solubility in solvents like methanol suggests it could be a good reaction or crystallization solvent. Conversely, low solubility in heptane indicates it could be used as an anti-solvent for precipitation.

-

For Formulation: For a liquid formulation, a solvent with high solubilizing capacity would be chosen. Understanding solubility in a range of solvents helps in developing solvent mixtures or more complex formulations like nanosuspensions.[14]

Visualizing Solute-Solvent Interactions

The dominant intermolecular forces responsible for solubility can be visualized to better understand the underlying chemical principles.

Caption: Key intermolecular forces driving solubility in protic and aprotic solvents.

Conclusion

The solubility of this compound in organic solvents is governed by a sophisticated interplay of its structural features. The presence of strong hydrogen bond donating groups (amine and indazole N-H) predicts high solubility in polar protic and aprotic solvents that are effective hydrogen bond acceptors. Furthermore, the C5-bromo substituent not only increases lipophilicity but also introduces the potential for halogen bonding, which can enhance solubility in electron-rich solvents like ethers. A predictive analysis suggests a solubility hierarchy of Polar Protic > Polar Aprotic > Chlorinated > Aromatic > Nonpolar Aliphatic. For definitive quantitative data, a rigorous experimental approach using the shake-flask method is essential. The resulting data is indispensable for guiding rational decisions in process chemistry, purification, and the critical early stages of pharmaceutical formulation development.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. Pharmacy, 8(2), 59. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI News. [Link]

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

SlideShare. (2015). solubility experimental methods.pptx. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Metrangolo, P., et al. (2008). The Halogen Bond. Chemical Reviews, 108(2), 521-522. [Link]

-

Samagra. Haloalkanes and Haloarenes. NCERT. [Link]

-

Jouyban, A. & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. [Link]

-

Jouyban, A. & Fakhree, M. A. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

-

Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. [Link]

-

Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 52(8), 2073-2083. [Link]

-

NCERT. Amines. [Link]

-

Lu, Y., et al. (2010). Halogen bonding (X-bonding): A biological perspective. Biomolecular Concepts, 1(1), 77-89. [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

-

Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]

-

Sorkun, M. C., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Digital Discovery, 2(5), 1546-1559. [Link]

-

Wang, Y., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Molecules, 27(22), 7776. [Link]

-

Wang, Y., et al. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ResearchGate. [Link]

-

Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. (5-bromo-4-methyl-1H-indazol-3-yl)methanamine | C9H10BrN3 | CID 177789562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. mdpi.com [mdpi.com]

The Therapeutic Potential of Indazole Derivatives in Oncology: A Technical Guide

Abstract

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of indazole derivatives, designed for researchers, scientists, and drug development professionals. We will explore the diverse mechanisms of action, from potent kinase inhibition to metabolic reprogramming, that underpin their anti-cancer activity. This guide will also detail established experimental protocols for their evaluation and present a consolidated overview of key indazole-based drugs that have successfully transitioned into clinical practice. Our objective is to furnish a comprehensive resource that not only elucidates the scientific foundation of indazole derivatives in oncology but also provides practical, field-proven insights to guide future research and development.

Introduction: The Indazole Scaffold - A Cornerstone of Modern Oncologic Therapy

Cancer remains a formidable global health challenge, necessitating the continuous development of novel therapeutic agents that are both effective and selective.[3][4] The inherent drug resistance and severe side effects associated with conventional chemotherapy underscore the urgent need for targeted therapies.[4] In this context, heterocyclic compounds, and specifically the indazole moiety, have garnered significant attention for their wide spectrum of pharmacological activities.[1][2][3]

Indazole, a bicyclic aromatic organic compound, consists of a benzene ring fused to a pyrazole ring. This unique structure provides a versatile scaffold for chemical modification, enabling the synthesis of derivatives with diverse biological functions, including anti-inflammatory, anti-bacterial, and, most notably, anti-tumor properties.[3][4] The clinical success of indazole-based drugs such as Axitinib, Pazopanib, and Lonidamine validates the therapeutic potential of this chemical class in oncology.[1] These agents have demonstrated the utility of the indazole core as a template for designing novel and potent anti-cancer drugs.[1]

This guide will delve into the molecular mechanisms that drive the anti-cancer effects of indazole derivatives, with a particular focus on their role as kinase inhibitors and metabolic modulators. We will also provide detailed experimental workflows and protocols to empower researchers in their evaluation of new indazole-based compounds.

Mechanisms of Action: A Multi-pronged Attack on Cancer

Indazole derivatives exert their anti-cancer effects through a variety of mechanisms, primarily centered around the inhibition of key cellular signaling pathways and the disruption of tumor cell metabolism.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are crucial regulators of numerous cellular processes, including proliferation, survival, and differentiation.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6] Indazole derivatives have proven to be particularly effective as kinase inhibitors, with several approved drugs targeting various kinase families.[6][7][8]

2.1.1. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[9] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key drivers of this process.[10] Several indazole derivatives are potent inhibitors of VEGFRs.[6]

-

Axitinib (Inlyta®): A potent and selective second-generation tyrosine kinase inhibitor of VEGFR-1, -2, and -3.[9][11][12] By binding to the ATP-binding site of these receptors, Axitinib inhibits their phosphorylation and downstream signaling, thereby suppressing tumor angiogenesis.[9] It is approved for the treatment of advanced renal cell carcinoma (RCC).[9][11]

-

Pazopanib (Votrient®): An oral, multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[13][14] Its inhibition of these pathways leads to a reduction in tumor angiogenesis and cell proliferation.[13] Pazopanib is used in the treatment of advanced RCC and soft tissue sarcoma.[13]

VEGFR Signaling Pathway and Inhibition by Indazole Derivatives

Caption: Inhibition of the VEGFR signaling cascade by indazole derivatives.

2.1.2. Other Kinase Targets:

The versatility of the indazole scaffold allows for the development of inhibitors targeting a broad range of other kinases implicated in cancer, including:[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is associated with various cancers.[15] Indazole derivatives have been identified as potent FGFR inhibitors.[3][6][15]

-

Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[3][6]

-

Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in multiple signaling pathways and can act as a tumor suppressor in several cancer types.[8]

-

Epidermal Growth Factor Receptor (EGFR): Indazole-based covalent inhibitors of EGFR have been developed.[6]

-

Bcr-Abl: Axitinib has been shown to inhibit the drug-resistant T315I mutant of the BCR-ABL fusion protein, which is common in chronic myeloid leukemia.[16]

Metabolic Reprogramming: Starving the Tumor

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival.[17] Targeting these metabolic vulnerabilities represents a promising therapeutic strategy.

-

Lonidamine: This indazole derivative disrupts the energy metabolism of tumor cells.[17][18] Its mechanisms of action include:

-

Inhibition of Hexokinase II: Lonidamine inhibits mitochondrially-bound hexokinase, a key enzyme in glycolysis.[19][20] This selective action on tumor cells, which often have high levels of this enzyme, disrupts their primary energy source.[20]

-

Inhibition of Mitochondrial Respiration: It targets respiratory Complex II, interfering with the electron transport chain.[17][18]

-

Inhibition of Monocarboxylate Transporters (MCTs): Lonidamine blocks the efflux of lactic acid from cancer cells, leading to intracellular acidification.[17][18]

-

Inhibition of the Mitochondrial Pyruvate Carrier (MPC): This action prevents pyruvate from entering the mitochondria for oxidative phosphorylation.[17][18]

-

Preclinical and Clinical Evaluation: A Methodological Framework

The evaluation of novel indazole derivatives requires a systematic approach, encompassing both in vitro and in vivo studies to characterize their efficacy and mechanism of action.

In Vitro Assays: Foundational Efficacy and Mechanistic Insights

3.1.1. Cell Proliferation and Viability Assays:

The initial assessment of an indazole derivative's anti-cancer activity involves determining its effect on the proliferation and viability of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the indazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3.1.2. Kinase Inhibition Assays:

To confirm the direct inhibitory effect on target kinases, in vitro kinase assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

-

Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide), and [γ-³²P]ATP in a kinase buffer.

-

Inhibitor Addition: Add varying concentrations of the indazole derivative to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto a phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Radioactivity Measurement: Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Experimental Workflow for In Vitro Evaluation

Caption: A streamlined workflow for the in vitro assessment of indazole derivatives.

In Vivo Models: Assessing Efficacy in a Biological Context

Promising candidates from in vitro studies should be further evaluated in animal models to assess their anti-tumor efficacy and safety profile.

Protocol: Xenograft Tumor Model in Nude Mice

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and control groups. Administer the indazole derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Clinically Relevant Indazole Derivatives: A Comparative Overview

Several indazole derivatives have successfully navigated the drug development pipeline and are now used in the clinic. The following table summarizes key information for some of these agents.

| Drug Name (Brand Name) | Primary Target(s) | Approved Indications | Key Clinical Findings |

| Axitinib (Inlyta®) | VEGFR-1, -2, -3, c-KIT, PDGFR[11][16] | Advanced Renal Cell Carcinoma (RCC)[9][11] | Improved progression-free survival (PFS) compared to sorafenib in second-line treatment of advanced RCC.[11] |

| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit[14] | Advanced RCC, Advanced Soft Tissue Sarcoma[13] | Non-inferior PFS compared to sunitinib in first-line treatment of advanced RCC, with a different safety profile.[21] Demonstrated significant improvement in PFS compared to placebo.[22] |

| Lonidamine | Hexokinase II, Mitochondrial Complex II, MCTs, MPC[17][18] | In combination with other therapies for certain cancers (availability varies by country) | Sensitizes tumors to chemotherapy and radiation by altering their metabolic state.[18] |

| Entrectinib | TRK A/B/C, ROS1, ALK[23] | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | High response rates in patients with NTRK gene fusions across various tumor types. |

| Niraparib | PARP1, PARP2[4] | Ovarian cancer, fallopian tube cancer, primary peritoneal cancer | Maintenance treatment for recurrent ovarian cancer. |

Future Directions and Conclusion

The indazole scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents.[3][24] Future research is likely to focus on:

-

Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic index.

-

Combination therapies: Exploring the synergistic effects of indazole derivatives with other anti-cancer agents, including immunotherapy.

-

Targeting novel pathways: Expanding the application of indazole derivatives to other critical pathways in cancer biology.

References

- Axitinib. Grokipedia.

- Axitinib: Indications, Adverse Effects, Contraindications and Dosage. Urology Textbook.

- Axitinib. Wikipedia.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.

- Indazole Derivatives: Promising Anti-tumor Agents. PubMed.

- Pazopanib in the treatment of advanced renal cell carcinoma. PMC - NIH.

- What is the mechanism of Axitinib? Patsnap Synapse.

- Mechanism of Antineoplastic Activity of Lonidamine. PMC - NIH.

- Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH.

- Pazopanib in Renal Cell Carcinoma. Clinical Cancer Research - AACR Journals.

- Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial. PubMed.

- Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine. Biochemical Journal | Portland Press.

- Effect of Lonidamine on the Energy Metabolism of Ehrlich Ascites Tumor Cells. Cancer Research | American Association for Cancer Research.

- A Phase II Study of Pazopanib in Patients with Localized Renal Cell Carcinoma to Optimize Preservation of Renal Parenchyma. PubMed.

- Study Suggests Pazopanib Causes Fewer Side Effects Than Sunitinib in Renal Cell Carcinoma. Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways.

- Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells. PubMed.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.

- The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.

- Lonidamine (LND) induces different metabolic responses in WM983B and... ResearchGate.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.

- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing).

- (PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 9. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 10. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. Pazopanib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Axitinib - Wikipedia [en.wikipedia.org]

- 17. portlandpress.com [portlandpress.com]

- 18. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. targetedonc.com [targetedonc.com]

- 22. Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Bromo-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to its Mechanism of Action

Abstract

The indazole core is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities. The strategic incorporation of a bromine atom at the 5-position of the indazole ring has given rise to a class of compounds with significant therapeutic potential, particularly in the fields of oncology and immunology. This in-depth technical guide provides a comprehensive overview of the mechanism of action of 5-bromo-indazole derivatives, focusing on their roles as potent inhibitors of protein kinases, Poly (ADP-ribose) polymerase (PARP), and indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecular interactions, signaling pathways, and experimental methodologies used to characterize these promising therapeutic agents.

Introduction: The Rise of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of novel therapeutics. Among these, the indazole scaffold has emerged as a "privileged" structure, meaning it is a molecular framework that can bind to multiple, unrelated biological targets with high affinity.[1] This versatility has led to the development of several FDA-approved drugs containing the indazole core, such as the anti-cancer agent pazopanib.[2][3] The 5-bromo-indazole motif, in particular, serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[4][5] The bromine atom not only influences the electronic properties of the indazole ring but also provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[6]

This guide will dissect the multifaceted mechanisms through which 5-bromo-indazole compounds exert their biological effects, focusing on three key areas of therapeutic intervention: protein kinase inhibition, PARP inhibition, and IDO1 inhibition.

Mechanism of Action: A Multi-Targeted Approach

The therapeutic efficacy of 5-bromo-indazole derivatives often stems from their ability to modulate the activity of key enzymes involved in critical cellular processes. This section delves into the specific mechanisms of action at the molecular level.

Protein Kinase Inhibition: Targeting Dysregulated Cell Signaling

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and angiogenesis.[3][8] Indazole derivatives have been extensively investigated as kinase inhibitors, and the 5-bromo-indazole scaffold has proven to be a valuable pharmacophore in this context.[9]

Mechanism of Inhibition:

5-Bromo-indazole-based compounds typically function as ATP-competitive inhibitors. The indazole ring is structurally similar to the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. Docking studies have revealed that the indazole core can form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for potent inhibition.[8] The 5-bromo substituent can occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity and selectivity of the compound.[1] By occupying the ATP-binding site, these inhibitors prevent the kinase from phosphorylating its downstream substrates, thereby blocking the propagation of oncogenic signals.

Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

The following diagram illustrates the general mechanism by which a 5-bromo-indazole-based kinase inhibitor can disrupt a receptor tyrosine kinase (RTK) signaling pathway, which is frequently overactive in cancer.

Caption: Inhibition of RTK signaling by a 5-bromo-indazole compound.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks (SSBs).[10][11] PARP inhibitors have emerged as a groundbreaking class of anti-cancer drugs, especially for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[5]

Mechanism of Inhibition: